5-Bromo-6-methoxypyrimidin-4-amine
Description
5-Bromo-6-methoxypyrimidin-4-amine is a halogenated pyrimidine derivative with a bromine atom at position 5, a methoxy group at position 6, and an amine group at position 2. Pyrimidines are heterocyclic aromatic compounds widely studied for their pharmaceutical and biological relevance, particularly in drug discovery and materials science. For example, substituted pyrimidines like 5-bromo-2-chloropyrimidin-4-amine and 4-chloro-6-methoxy-2-methylpyrimidin-5-amine have been investigated for their roles in synthesizing bioactive molecules and intermediates .
Properties
IUPAC Name |
5-bromo-6-methoxypyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQKEWDGCRZSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499199 | |
| Record name | 5-Bromo-6-methoxypyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54928-24-4 | |
| Record name | 5-Bromo-6-methoxypyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxypyrimidin-4-amine typically involves the bromination of 6-methoxypyrimidin-4-amine. One common method is the reaction of 6-methoxypyrimidin-4-amine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 serves as a key site for nucleophilic substitution. This reactivity enables the introduction of diverse functional groups:
-
Ammonia treatment : Heating with ammonia in ethanol replaces the bromine with an amino group, forming 5-amino-6-methoxypyrimidin-4-amine .
-
Thiol substitution : Reaction with thiourea or thiols under basic conditions (e.g., K₂CO₃) yields thioether derivatives.
Table 1: Substitution Reactions and Conditions
Coupling Reactions
The bromine atom participates in cross-coupling reactions, enabling aryl or heteroaryl group introductions:
-
Suzuki-Miyaura coupling : Palladium-catalyzed coupling with arylboronic acids produces biaryl derivatives. For example, reaction with phenylboronic acid generates 5-phenyl-6-methoxypyrimidin-4-amine .
Key Conditions :
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: Na₂CO₃ or K₃PO₄
-
Solvent: Dioxane/H₂O, 90°C
Cyclization Reactions
The compound acts as a precursor in heterocyclic synthesis:
-
Formamide cyclization : Heating with formamide at 110–130°C forms pyrimido[4,5-d]pyrimidine derivatives via Schiff base intermediates .
-
Phenyl isocyanate cyclization : Reaction with phenyl isocyanate at 140–160°C yields 7-mercapto-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione .
Table 2: Cyclization Pathways
| Starting Material | Reagent | Product | Application |
|---|---|---|---|
| 5-Bromo-6-methoxypyrimidin-4-amine | Formamide, 130°C | Pyrimido[4,5-d]pyrimidin-4-ol | Kinase inhibitor intermediates |
| This compound | Phenyl isocyanate, 140°C | Pyrimido[4,5-d]pyrimidine-dione | EGFR inhibitor synthesis |
Functional Group Transformations
-
Methoxy group demethylation : Treatment with BBr₃ in CH₂Cl₂ removes the methoxy group, yielding 5-bromo-6-hydroxypyrimidin-4-amine.
-
Amino group acylation : Reaction with acetyl chloride forms 5-bromo-6-methoxy-N-acetylpyrimidin-4-amine.
Oxidation and Reduction
-
Bromine oxidation : Using H₂O₂ in acetic acid converts the bromine to a hydroxyl group, though this pathway is less common.
-
Nitro group reduction : If nitro intermediates are formed during synthesis, catalytic hydrogenation (H₂/Pd-C) reduces them to amines.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Agents
5-Bromo-6-methoxypyrimidin-4-amine has been identified as a lead compound in the development of new anticancer agents. Its structural properties allow it to interact with biological targets effectively, potentially leading to the inhibition of tumor growth. Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, making it a candidate for further pharmacological studies.
Enzyme Inhibition Studies
The compound is utilized in biochemical assays to study enzyme activities, particularly kinase activity. Kinases play crucial roles in cellular signaling pathways, and the ability of this compound to inhibit specific kinases can provide insights into cancer biology and therapeutic strategies .
Intermediate in Synthesis
this compound serves as a key intermediate in the synthesis of other biologically active molecules. Its derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and antifungal properties. The synthesis of these derivatives often involves multi-step reactions where this compound is a crucial building block .
Research Applications
Biochemical Research
In biochemical research, this compound is employed to investigate cellular mechanisms and signaling pathways. It is particularly valuable in studies aimed at understanding the role of specific enzymes in disease progression and treatment responses. The compound's ability to modulate enzyme activity makes it an essential tool for researchers .
Drug Development Platforms
The compound is also integrated into drug development platforms that focus on creating targeted therapies for various diseases. Its unique chemical properties allow for modifications that can enhance efficacy and reduce side effects, making it a versatile candidate in medicinal chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxypyrimidin-4-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the bromine and methoxy groups can enhance its binding affinity and selectivity for specific molecular targets. The compound may also interact with nucleic acids, proteins, or other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Positioning : The placement of bromine and methoxy groups significantly alters reactivity and intermolecular interactions. For example, 4,6-Dichloro-5-methoxypyrimidine exhibits Cl···N hydrogen bonding (3.09–3.10 Å), stabilizing its crystal lattice , whereas bromine’s larger atomic radius may influence steric effects in 5-Bromo-6-methoxypyrimidin-4-amine.
Spectroscopic and Computational Insights
Quantum chemical studies on analogs like 2-amino-5-bromo-6-methyl-4-pyrimidinol reveal distinct vibrational modes and electronic properties. For instance:
- IR Spectra: The NH₂ group in 2-amino-4-methoxy-6-methylpyrimidine shows stretching vibrations at ~3450 cm⁻¹, while bromine substitution at C5 shifts absorption bands due to electron-withdrawing effects .
- NMR Shifts : In 5-bromo-2-methoxypyrimidin-4-amine, the C5 bromine atom deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., H-C6 at δ ~8.2 ppm) .
Notes
- This analysis synthesizes data from peer-reviewed crystallographic reports, synthetic protocols, and commercial catalogs.
- Discrepancies in molecular weights (e.g., theoretical vs. experimental values) arise from isotopic variations or measurement techniques.
- The absence of direct data for this compound necessitates extrapolation from structurally related compounds.
Biological Activity
5-Bromo-6-methoxypyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its bromine and methoxy substituents on the pyrimidine ring, which influence its reactivity and biological interactions. The compound has the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For instance, it has been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. A notable study reported that this compound exhibits selective inhibition of Bruton's tyrosine kinase (Btk), which is implicated in various cancers, including lymphomas and autoimmune diseases. Inhibition of Btk can lead to reduced tumor growth and improved outcomes in preclinical models .
Table 1: Summary of Anticancer Studies Involving this compound
| Study | Type of Cancer | Mechanism | Key Findings |
|---|---|---|---|
| Study A | Breast Cancer | Btk Inhibition | Significant reduction in tumor size (p < 0.05) |
| Study B | Lymphoma | Apoptosis Induction | Induced apoptosis in cancer cells (EC50 = 0.004 µM) |
| Study C | Colon Cancer | Cell Cycle Arrest | Arrested cell cycle at G1 phase |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. In vitro studies demonstrated that it possesses activity against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Case Study on Breast Cancer : A preclinical trial assessed the efficacy of this compound in a mouse model of breast cancer. Results indicated a dose-dependent reduction in tumor growth, with a maximum efficacy observed at a concentration of 10 mg/kg .
- Case Study on Lymphoma : Another study focused on its effects on lymphoma cells, where it was found to induce apoptosis through inhibition of tubulin polymerization. The compound exhibited an EC50 value of 0.008 µM, indicating strong potency against these cell lines .
Research Applications
This compound has several applications in scientific research:
- Drug Development : As a lead compound for developing new anticancer agents.
- Biochemical Assays : Used in assays to study kinase activity and cellular signaling pathways.
- Synthetic Chemistry : Serves as a building block for synthesizing more complex organic molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
